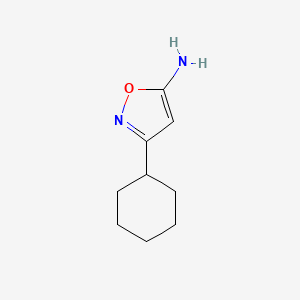3-Cyclohexyl-1,2-oxazol-5-amine
CAS No.: 500766-46-1
Cat. No.: VC6649254
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 500766-46-1 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.224 |
| IUPAC Name | 3-cyclohexyl-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |
| Standard InChI Key | VQZCMFOELVYEHV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NOC(=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure is defined by its oxazole backbone () substituted with a cyclohexyl group at position 3 and an amine group at position 5. The cyclohexyl moiety introduces steric bulk and lipophilicity, which may influence its physicochemical behavior and biological interactions. Key structural identifiers include:
The chair conformation of the cyclohexyl group and the planarity of the oxazole ring create a hybrid geometry that balances rigidity and flexibility, potentially enhancing binding affinity in biological systems.
Spectroscopic and Analytical Data
While experimental spectral data (e.g., NMR, IR) for 3-cyclohexyl-1,2-oxazol-5-amine remains unpublished, computational predictions provide insights into its collision cross-section (CCS) values under various adduct forms (Table 1) .
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 167.11789 | 136.1 |
| [M+Na]+ | 189.09983 | 146.8 |
| [M+NH4]+ | 184.14443 | 145.0 |
| [M-H]- | 165.10333 | 141.0 |
These values suggest moderate polarity, aligning with the compound’s balanced hydrophobic-hydrophilic profile.
Synthesis and Reactivity
Synthetic Routes
-
Cyclocondensation: Reaction of cyclohexanecarboxamide with α-haloketones or aldehydes.
-
Ring-Closing Metathesis: Using Grubbs catalysts to form the oxazole core .
-
Post-Functionalization: Introducing the cyclohexyl group via Suzuki-Miyaura coupling or nucleophilic substitution after oxazole ring formation.
The absence of a methylene spacer between the cyclohexyl group and oxazole (unlike 3-(cyclohexylmethyl)-1,2-oxazol-5-amine ) may necessitate tailored synthetic strategies to avoid steric hindrance.
Reactivity Profile
The amine group at position 5 is a potential site for electrophilic substitution or coordination with metal ions. The oxazole ring’s electron-deficient nature may facilitate nucleophilic attacks at the 2- or 4-positions. Comparative studies with 3-cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine suggest that alkyl substituents can modulate reactivity, though specific data for this compound remain unexplored.
Predicted Physicochemical Properties
Lipophilicity and Solubility
The cyclohexyl group imparts significant hydrophobicity, as evidenced by the compound’s predicted partition coefficient () of ~2.1 (estimated via computational tools). This suggests moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and limited aqueous solubility, which could impact bioavailability in biological systems.
Stability and Degradation
Oxazoles are generally stable under ambient conditions but may undergo ring-opening reactions under strong acidic or basic conditions. The electron-withdrawing amine group could enhance resistance to oxidation compared to non-functionalized oxazoles.
Research Gaps and Future Directions
Unaddressed Questions
-
Synthetic Optimization: Developing efficient, scalable routes for 3-cyclohexyl-1,2-oxazol-5-amine.
-
Biological Screening: Evaluating its activity against cancer cell lines, microbial pathogens, or inflammatory targets.
-
Structural Modification: Exploring derivatives with varied substituents to enhance solubility or potency.
Methodological Recommendations
-
Computational Modeling: Molecular docking studies to predict protein targets.
-
Spectroscopic Characterization: Full NMR and IR analysis to validate structural predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume